N-(2,6-dihydroxyphenyl)benzamide
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Overview
Description
N-(2,6-dihydroxyphenyl)benzamide is a compound with the molecular formula C13H11NO3. It is an aromatic amide that features both phenolic and benzamide functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,6-dihydroxyphenyl)benzamide can be synthesized through the direct condensation of 2,6-dihydroxyaniline with benzoic acid or its derivatives. One common method involves the use of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of high-temperature reactions between carboxylic acids and amines. The process typically requires temperatures above 180°C, which may not be compatible with all functionalized molecules .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dihydroxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(2,6-dihydroxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant and antibacterial properties.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2,6-dihydroxyphenyl)benzamide involves its interaction with various molecular targets. For instance, it has been shown to inhibit NF-kB activation, which plays a role in inflammatory responses and apoptosis . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
- N-phenylbenzamide
Uniqueness
N-(2,6-dihydroxyphenyl)benzamide is unique due to its dual phenolic groups, which confer additional reactivity and potential biological activity compared to other benzamide derivatives . This makes it particularly interesting for applications requiring antioxidant and antibacterial properties.
Properties
CAS No. |
97773-25-6 |
---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-(2,6-dihydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H11NO3/c15-10-7-4-8-11(16)12(10)14-13(17)9-5-2-1-3-6-9/h1-8,15-16H,(H,14,17) |
InChI Key |
IXYIESPOQSFFAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2O)O |
Origin of Product |
United States |
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